![molecular formula C18H31IN4O3S B1672023 N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine CAS No. 93285-75-7](/img/structure/B1672023.png)
N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine
Overview
Description
“N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine” is a compound that has been used in various scientific studies. It has been mentioned in the context of protein disulfide bond formation in the cytoplasm during oxidative stress . It is also used as a reagent for intein-mediated biotinylation of proteins .
Chemical Reactions Analysis
“N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine” has been used in the study of protein disulfide bond formation in the cytoplasm during oxidative stress . It is also mentioned in the context of a nanoengineering approach for the investigation and regulation of protein immobilization .Scientific Research Applications
Protein Labeling
Iodoacetyl-LC-Biotin is commonly used for protein labeling . It can biotinylate antibodies or other proteins for use in protein methods . This is particularly useful in various biochemical assays where detection and purification of the labeled protein is required.
Intracellular Labeling
This compound is membrane-permeable , which means it can be used for intracellular labeling . This allows researchers to label proteins inside cells, providing valuable insights into cellular processes and protein functions within a living cell .
Thiol-Reactive Labeling
Iodoacetyl-LC-Biotin is thiol-reactive , meaning it reacts with sulfhydryls (-SH), such as the side-chain of cysteine © . This makes it a valuable tool for labeling and studying proteins that contain cysteine residues .
Formation of Permanent Thioether Bonds
The compound forms permanent thioether bonds at alkaline pH . This irreversible binding is beneficial in studies where a stable modification of the target protein is required .
Electron Microscopy Studies
Iodoacetyl-LC-Biotin has been used in electron microscopy studies to examine spatial relationships between proteins . This helps in understanding the complex structure and function relationships in biological systems .
Localization of Protein Thiols
The compound has been used to localize the SH1 thiol of the myosin head using avidin-biotin complexes in electron microscopy . This application is crucial in studying the structure and function of myosin, a protein that plays a key role in muscle contraction .
Mechanism of Action
Iodoacetyl-LC-Biotin, also known as N-Biotinyl-N’-(iodoacetyl)-1,6-hexanediamine or Iaa-biotin, is a sulfhydryl-reactive biotinylation agent . This compound has a unique mechanism of action, which involves several steps and targets.
Target of Action
The primary targets of Iodoacetyl-LC-Biotin are proteins and other molecules that contain sulfhydryl groups . These groups are typically found in the side chains of cysteine residues .
Mode of Action
Iodoacetyl-LC-Biotin specifically reacts with reduced thiols (-SH) in alkaline buffers . The iodoacetyl group at the end of the compound forms a non-reversible bond with the sulfhydryl groups on proteins and other molecules . This reaction results in the formation of a stable thioether bond .
Biochemical Pathways
The biochemical pathways affected by Iodoacetyl-LC-Biotin are primarily related to protein labeling and modification . The biotinylation of proteins is a powerful tool for investigating biological phenomena, both in vitro and in vivo .
Result of Action
The result of Iodoacetyl-LC-Biotin’s action is the formation of a biotinylated molecule . The long spacer arm of Iodoacetyl-LC-Biotin enables the modified molecule to better bind to avidin or streptavidin probes . This allows for the detection and analysis of the biotinylated proteins.
Action Environment
The action of Iodoacetyl-LC-Biotin is influenced by several environmental factors. The reaction of the iodoacetyl group with a sulfhydryl group is rapid and specific, especially when only a slight reagent-to-sulfhydryl molar excess is used and the reaction is performed at pH 8.3 (7.5-8.5) . The compound is also sensitive to light and moisture, and should be stored protected from these elements .
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXDWMHPTVQBIP-ZQIUZPCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31IN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918564 | |
Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biotinyl-N'-(iodoacetyl)-1,6-hexanediamine | |
CAS RN |
93285-75-7 | |
Record name | N-Iodoacetyl-N'-biotinylhexylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093285757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.